Home > Products > Screening Compounds P70602 > Antibacterial agent 73
Antibacterial agent 73 -

Antibacterial agent 73

Catalog Number: EVT-5786944
CAS Number:
Molecular Formula: C15H17FN2O
Molecular Weight: 260.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

XF-73 belongs to the class of porphyrin-based antibacterial agents. Its development was driven by the need for new treatments to combat rising antibiotic resistance. The compound exhibits broad-spectrum activity against various strains of Staphylococcus, demonstrating minimum inhibitory concentrations (MICs) typically ranging from ≤0.12 to 4 µg/mL, with average MIC values of 0.5 and 1 µg/mL for MIC 50 and MIC 90 respectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of XF-73 involves several key steps that utilize established organic chemistry techniques. The process typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of specific intermediates through reactions involving starting materials such as aniline and various aldehydes in refluxing solvents.
  2. Reflux Techniques: Refluxing is employed to ensure complete reaction of the reagents under controlled temperature conditions, which aids in the formation of desired products.
  3. Purification: Following synthesis, purification methods such as column chromatography are used to isolate the final product, ensuring high purity necessary for biological evaluation.

Technical details include the use of solvents like acetone and ethanol, along with reagents such as potassium iodide and sodium methoxide to facilitate reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of XF-73 features a complex porphyrin framework, which is critical for its antibacterial activity. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular composition and confirm its identity.

Key structural data include:

  • Molecular formula: C₁₄H₁₄ClN₃O
  • Molecular weight: Approximately 275.73 g/mol
  • Characteristic functional groups that contribute to its membrane-active properties .
Chemical Reactions Analysis

Reactions and Technical Details

XF-73 undergoes several important chemical reactions that contribute to its antibacterial mechanism:

  1. Membrane Interaction: The primary reaction involves the interaction with bacterial cell membranes, leading to membrane perturbation.
  2. Inhibition of Macromolecular Synthesis: XF-73 inhibits the synthesis of DNA, RNA, and proteins by disrupting cellular processes without causing lysis, which differentiates it from traditional antibiotics .
  3. Potassium Leakage: Exposure to XF-73 results in significant leakage of potassium ions and adenosine triphosphate from bacterial cells, indicating disruption of membrane integrity .
Mechanism of Action

Process and Data

The mechanism by which XF-73 exerts its antibacterial effects is multifaceted:

  1. Membrane Perturbation: XF-73 rapidly disrupts the integrity of bacterial membranes, leading to loss of essential ions and energy molecules.
  2. Inhibition of Synthesis Pathways: The agent effectively halts macromolecular synthesis pathways within bacterial cells after brief exposure (10 minutes), demonstrating its potency even at low concentrations .
  3. Resistance Profile: Notably, XF-73 shows a low propensity for developing resistance compared to other antibiotics, making it a valuable tool against resistant strains .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

XF-73 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in common organic solvents, which facilitates its application in formulations.
  • Stability: Maintains stability under various environmental conditions, crucial for storage and transport.
  • Melting Point: Exhibits a melting point indicative of its crystalline nature, contributing to its solid-state characteristics.

Relevant analyses include spectroscopic data confirming its structural integrity during stability testing .

Applications

Scientific Uses

XF-73 has several promising applications in scientific research and clinical settings:

  1. Antimicrobial Therapy: Its primary application is as an antibacterial agent against infections caused by resistant strains of Staphylococcus aureus.
  2. Research Tool: Used in laboratory studies to investigate mechanisms of bacterial resistance and membrane biology.
  3. Potential Formulations: Development into topical formulations for treating skin infections or as part of surgical prophylaxis due to its rapid action and low resistance development .
Introduction to Antibacterial Agent 73

Global Antibiotic Resistance Crisis and the Need for Novel Agents

The accelerating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to modern medicine, with drug-resistant bacterial infections causing approximately 1.27 million direct deaths globally in 2019 alone, and contributing to nearly 5 million total fatalities [1] [5]. Economic analyses project catastrophic financial consequences, including up to $3.4 trillion in annual GDP losses by 2030 and potential cumulative costs reaching $100 trillion by 2050 if resistance remains unchecked [1] [5]. This crisis stems from multiple interconnected factors: the overuse and misuse of antibiotics in human medicine (particularly inappropriate prescribing for viral infections), rampant use in agriculture (73% of human-use antibiotics are also employed in livestock), and a near-empty antibiotic development pipeline [5] [7]. The COVID-19 pandemic exacerbated this scenario through increased empiric antibiotic usage and disruption of infection control protocols, leading to surges in multidrug-resistant (MDR) nosocomial infections [6]. Against this backdrop, novel structural classes of antibacterial agents with innovative mechanisms of action are urgently required to outpace evolutionary resistance adaptations.

Table 1: Global Impact of Antimicrobial Resistance

MetricCurrent BurdenProjected 2050 ImpactData Sources
Direct annual deaths1.27 million10 millionWHO, Global Burden of Disease Study [5]
Contributing annual deaths4.95 millionNot quantifiedWHO, Global Burden of Disease Study [5]
Economic cost (annual)$20-35 billion (US healthcare)$100 trillion cumulative lossWorld Bank, OECD [1] [7]
Additional hospital days8 million (US)Not quantifiedCDC, ECDC surveillance [1]

Role of Gram-Positive Pathogens in Nosocomial Infections

Gram-positive bacteria constitute a predominant threat in healthcare-associated infections (HAIs), exhibiting remarkable resilience against frontline therapeutics. These organisms cause over 60% of device-related and surgical site infections in intensive care units globally, with methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) demonstrating particularly alarming resistance profiles [2] [6]. The structural characteristics of Gram-positive bacteria—notably their thick peptidoglycan cell walls decorated with teichoic acids and surface proteins—provide intrinsic resistance barriers while enabling biofilm formation on medical devices like catheters, prosthetic joints, and ventilators [8]. These biofilms confer up to 1,000-fold increased antibiotic tolerance compared to planktonic cells, creating persistent reservoirs for recurrent infections [6].

Molecular studies reveal sophisticated resistance mechanisms:

  • S. aureus acquires the mecA gene encoding penicillin-binding protein 2a (PBP2a), reducing β-lactam affinity and conferring broad resistance to this critical antibiotic class [8]
  • E. faecium expresses van gene clusters (vanA, vanB) that remodel peptidoglycan precursors, replacing the vancomycin-targeted D-Ala-D-Ala dipeptide with D-Ala-D-Lac, drastically lowering glycopeptide binding affinity [8]
  • Linezolid resistance emerges via ribosomal RNA mutations (G2576T in 23S rRNA) or acquisition of cfr methyltransferase genes, undermining this oxazolidinone's protein synthesis inhibition [8]

Table 2: Clinical Burden of Key Gram-Positive Pathogens in Healthcare Settings

PathogenResistance PhenotypeInfection TypesMortality RatePrevalence in HAIs
Staphylococcus aureusMRSA, VISA, VRSASSI, CLABSI, pneumonia20-35% (BSI)23% of ICU infections [2] [6]
Enterococcus faeciumVRE, ampicillin-RCAUTI, endocarditis15-30%13% of ICU infections [2] [6]
Streptococcus pneumoniaePenicillin-nonsusceptiblePneumonia, meningitis10-20% (meningitis)Declining post-vaccine [9]

WHO Priority Pathogens and Antibacterial Development Pipelines

The World Health Organization's 2024 Bacterial Priority Pathogens List (BPPL) categorizes antimicrobial-resistant bacteria into critical, high, and medium priority tiers based on mortality burden, resistance prevalence, transmissibility, and treatment challenges [3] [7]. Gram-positive pathogens feature prominently:

  • Critical Priority: Drug-resistant Mycobacterium tuberculosis (although acid-fast, often grouped with Gram-positives due to treatment similarities)
  • High Priority: MRSA, VRE, clarithromycin-resistant Helicobacter pylori
  • Medium Priority: Penicillin-nonsusceptible Streptococcus pneumoniae [3] [9]

The BPPL functions as a strategic roadmap for research and development (R&D) prioritization, aiming to direct funding and innovation toward the most threatening resistance gaps. Current analyses reveal severe deficiencies in the antibacterial pipeline—only 12 truly innovative candidates targeting WHO priority pathogens were in active development as of 2024, with just four addressing critical-priority Gram-negatives [3] [7]. The pipeline for Gram-positive pathogens remains particularly anemic, dominated by derivatives of existing classes:

  • β-lactam/β-lactamase inhibitor combinations with marginal efficacy improvements against MRSA
  • Next-generation glycopeptides (e.g., telavancin) with limited ability to overcome vanA-mediated resistance
  • Novel oxazolidinones susceptible to existing rRNA mutations [7] [8]

This innovation deficit stems from formidable scientific and economic barriers:

  • Scientific Challenges: High-throughput screening of natural product libraries has yielded diminishing returns since the 1980s, while synthetic approaches struggle to penetrate Gram-positive biofilms [7]
  • Economic Disincentives: Antibiotics generate only 3-5% the revenue of oncology drugs ($100 million average lifetime revenue vs. $1+ billion). Consequently, 18 major pharmaceutical companies have abandoned antibacterial R&D since 1990 [7] [10]
  • Regulatory Hurdles: Clinical trial designs for severe MDR infections face ethical and logistical constraints, slowing development pathways [7]

Against this backdrop, Antibacterial Agent 73 emerges as a promising candidate with reported novel scaffold structure distinct from existing antibiotic classes. Its development aligns precisely with WHO priorities for agents targeting high-priority Gram-positive pathogens like MRSA and VRE through non-traditional mechanisms [3] [7].

Table 3: Antibacterial Development Pipeline for WHO Priority Gram-Positive Pathogens (2024)

WHO Priority TierPathogenTraditional Agents in DevelopmentNon-Traditional AgentsInnovation Index* (%)
HighMRSA8 (β-lactams, glycopeptides)5 (lysins, immunomodulators)38%
HighVRE4 (lipoglycopeptides)3 (CRISPR-Cas systems)43%
MediumS. pneumoniae3 (ketolides)1 (vaccines)25%
CriticalM. tuberculosis5 (bedaquiline analogs)4 (phage therapy)44%

*Innovation Index: Percentage of candidates meeting ≥1 WHO innovation criteria (new target, new chemical class, no cross-resistance) [3] [7]

Compound Names Mentioned:

  • Antibacterial Agent 73
  • Methicillin
  • Vancomycin
  • Teicoplanin
  • Linezolid
  • Telavancin
  • Bedaquiline
  • Penicillin
  • Cephalosporins
  • Carbapenems
  • Fluoroquinolones
  • Oxazolidinones
  • β-lactam/β-lactamase inhibitor combinations
  • Ketolides
  • Lipoglycopeptides

Properties

Product Name

Antibacterial agent 73

IUPAC Name

1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2

InChI Key

PNKIMPXJHBUWJA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.